molecular formula C21H20N2O5 B2932373 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid CAS No. 2365419-03-8

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid

Cat. No.: B2932373
CAS No.: 2365419-03-8
M. Wt: 380.4
InChI Key: NMAHHXOIUMJEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxylic acid derivative featuring a 1,2-oxazole (isoxazole) core substituted at the 5-position with a methyl group and a [(9H-fluoren-9-ylmethoxycarbonylamino)methyl] moiety. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protecting group in peptide synthesis, enabling temporary amine protection during solid-phase synthesis . The 3-carboxylic acid functionality enhances solubility in polar solvents and facilitates conjugation reactions. The compound is primarily utilized in medicinal chemistry and peptide engineering as a building block for introducing heterocyclic motifs into bioactive molecules .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-21(10-18(19(24)25)23-28-21)12-22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAHHXOIUMJEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its interactions with biological targets, potential therapeutic applications, and synthesis methods.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Chemical Formula C20_{20}H16_{16}N2_{2}O5_{5}
Molecular Weight 364.36 g/mol
IUPAC Name 5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazole-3-carboxylic acid
PubChem CID 124251052
Appearance Powder

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.
  • Receptor Interaction : The compound can interact with several receptors, influencing signal transduction pathways critical for cell function and communication.

Case Studies

  • Antimicrobial Activity : In a study evaluating the antimicrobial properties of related oxazole derivatives, it was found that compounds with similar structures exhibited moderate activity against Staphylococcus aureus and Escherichia coli. This suggests potential for the studied compound in developing antimicrobial agents .
  • Cytotoxic Effects : Another investigation demonstrated that derivatives of oxazole compounds, including this one, showed cytotoxic effects against cancer cell lines such as HeLa cells. The IC50_{50} values indicated a dose-dependent response, highlighting its potential use in cancer therapeutics .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Key Intermediates : The initial step often includes the formation of activated esters from carboxylic acids and amino acids.
  • Cyclodehydration Reactions : Following the formation of intermediates, cyclodehydration reactions are employed to construct the oxazole ring .
  • Final Coupling Steps : The final product is obtained through coupling reactions that incorporate the fluorenyl group.

Potential Applications

The compound's unique structure and biological activity suggest several potential applications:

  • Drug Development : Its ability to inhibit specific enzymes and interact with cellular receptors positions it as a candidate for further development in pharmaceuticals targeting metabolic disorders or cancers.
  • Research Tool : The compound may serve as a valuable tool in biochemical research to study enzyme functions and receptor interactions.

Comparison with Similar Compounds

Structural Analogues

Structurally similar compounds include Fmoc-protected heterocyclic carboxylic acids with variations in the core ring system, substituents, or linker groups. Key examples are:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid 1,2-Oxazole 5-methyl, Fmoc-aminomethyl ~415.44 g/mol* Peptide synthesis, drug discovery
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,2-oxazole-5-carboxylic acid 1,2-Oxazole Azetidine-Fmoc at position 3 ~395.41 g/mol Targeted protein degradation
(S)-3-((Fmoc)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid Benzoxazepine Fmoc-amino, methyl, tetrahydro-oxazepine 458.46 g/mol Kinase inhibitor development
5-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid 1,2-Oxazole 5-pyrazolyl, methyl 207.19 g/mol Fragment-based drug design

*Calculated based on molecular formula C25H22N2O5.

Reactivity Trends :

  • The 3-carboxylic acid group in all compounds enables esterification or amide bond formation.
  • Fmoc deprotection (via piperidine) is critical for subsequent functionalization in peptide chains .
  • Oxazole rings exhibit moderate electrophilicity, allowing nucleophilic substitution at the 5-position .
Physicochemical Properties
  • Solubility : The target compound is soluble in DMF, DCM, and THF, similar to Fmoc-azetidine-oxazole derivatives . In contrast, pyrazole-oxazole analogues show higher aqueous solubility due to reduced hydrophobicity .
  • Stability: Fmoc-protected compounds are light-sensitive and require storage at 2–8°C . The 5-methyl group in the target compound enhances thermal stability compared to non-methylated analogues .

Q & A

Q. What are the recommended synthetic routes for preparing 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid?

The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amine group, followed by coupling reactions. Key steps include:

  • Fmoc Protection : React the primary amine with Fmoc-Cl (chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) in a basic medium (e.g., sodium bicarbonate) to form the Fmoc-amide intermediate .
  • Oxazole Ring Formation : Use a cyclization reaction between a β-ketoester and hydroxylamine derivatives under acidic or thermal conditions to construct the oxazole core .
  • Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring structure, Fmoc group integrity, and methyl substitution patterns. For example, the Fmoc aromatic protons appear as a multiplet at δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₂N₂O₅) and detects impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for peptide synthesis) .

Q. What safety precautions are essential during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .
  • Hazard Mitigation : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Immediately rinse affected areas with water for 15 minutes and seek medical attention if exposed .
  • Storage : Store in a tightly sealed container at 2–8°C, away from light and incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How does the stability of this compound vary under different reaction conditions?

  • Thermal Stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., nitrogen oxides). Avoid prolonged heating during synthesis .
  • pH Sensitivity : The oxazole ring is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes under strong acidic/basic conditions. Monitor pH during peptide coupling .
  • Light Sensitivity : The Fmoc group is prone to photolytic cleavage. Use amber glassware or foil-wrapped containers for light-sensitive steps .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

  • Fmoc-Based Protection : The Fmoc group shields the amine during SPPS, enabling selective deprotection with piperidine (20% in DMF) without disrupting the oxazole ring .
  • Orthogonal Reactivity : The carboxylic acid moiety facilitates activation (e.g., with HBTU/DIPEA) for coupling to resin-bound peptides .

Q. How can researchers troubleshoot by-product formation during synthesis?

  • Common By-Products : Hydrolysis of the oxazole ring (due to moisture) or incomplete Fmoc deprotection.
  • Mitigation Strategies :
    • Use anhydrous solvents (e.g., dry DCM or DMF) and molecular sieves to prevent hydrolysis .
    • Verify deprotection efficiency via UV monitoring (Fmoc removal at 301 nm) .
    • Optimize reaction times and reagent stoichiometry using Design of Experiments (DoE) .

Q. What methodologies assess the environmental impact of this compound?

  • Ecotoxicology Screening : While no specific data exists for this compound, structurally similar Fmoc derivatives show low bioaccumulation potential (logP ~2.5) and moderate soil mobility .
  • Waste Disposal : Incinerate in a certified facility with NOx scrubbers. Avoid aqueous disposal due to potential aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.